molecular formula C8H8ClNO2 B11907252 Methyl 3-(chloromethyl)picolinate

Methyl 3-(chloromethyl)picolinate

Cat. No.: B11907252
M. Wt: 185.61 g/mol
InChI Key: WXAAAIBGUPJZCO-UHFFFAOYSA-N
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Description

Methyl 3-(chloromethyl)picolinate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of picolinic acid, where the methyl group is substituted at the 3-position with a chloromethyl group. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(chloromethyl)picolinate can be synthesized through the chloromethylation of methyl picolinate. The reaction typically involves the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yields and minimize side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. Continuous flow reactors and advanced purification techniques are employed to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(chloromethyl)picolinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted picolinates.

    Oxidation: The compound can be oxidized to form picolinic acid derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Scientific Research Applications

Methyl 3-(chloromethyl)picolinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(chloromethyl)picolinate involves its interaction with specific molecular targets. The chloromethyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The compound’s effects are mediated through pathways involving nucleophilic substitution and subsequent biochemical transformations .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(chloromethyl)picolinate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

methyl 3-(chloromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,5H2,1H3

InChI Key

WXAAAIBGUPJZCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)CCl

Origin of Product

United States

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